molecular formula C22H23NO2 B2850128 2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 590356-79-9

2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No. B2850128
CAS RN: 590356-79-9
M. Wt: 333.431
InChI Key: PPDVWLBSLJOYDQ-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid (hereafter referred to as “2-TBQ-4-COOH”) is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a quinoline derivative, which is a class of heterocyclic compounds that are composed of a six-membered aromatic ring system. 2-TBQ-4-COOH has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

2-TBQ-4-COOH has been studied for its potential applications in a variety of scientific research fields. It has been studied for its potential use as an antioxidant and anti-inflammatory compound, as well as for its potential use in the treatment of certain types of cancer. Additionally, it has been studied for its potential use in the development of new drugs, as well as for its potential use in the development of new materials for use in medical devices.

Mechanism of Action

2-TBQ-4-COOH has been studied for its potential mechanism of action. It has been demonstrated to be a potent antioxidant and anti-inflammatory compound, which suggests that it may act as a free radical scavenger. Additionally, it has been demonstrated to have an inhibitory effect on certain types of cancer cells, which suggests that it may act as an anti-cancer agent.
Biochemical and Physiological Effects
2-TBQ-4-COOH has been studied for its potential biochemical and physiological effects. It has been demonstrated to have a potent antioxidant effect, which suggests that it may be useful in the prevention of oxidative damage to cells. Additionally, it has been demonstrated to have an anti-inflammatory effect, which suggests that it may be useful in the treatment of certain types of inflammation. Additionally, it has been demonstrated to have an inhibitory effect on certain types of cancer cells, which suggests that it may be useful in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

2-TBQ-4-COOH has both advantages and limitations for use in laboratory experiments. One advantage of using 2-TBQ-4-COOH in laboratory experiments is that it is relatively cost-effective and easy to synthesize. Additionally, it is a relatively non-toxic compound, which makes it safe to handle in laboratory settings. One limitation of using 2-TBQ-4-COOH in laboratory experiments is that it is not a very potent compound, which means that it may not be as effective as other compounds in certain applications.

Future Directions

There are a number of potential future directions for the use of 2-TBQ-4-COOH in scientific research. One potential future direction is to further explore its potential use as an antioxidant and anti-inflammatory compound. Additionally, further research could be done to explore its potential use in the development of new drugs and materials for use in medical devices. Finally, further research could be done to explore its potential use in the treatment of certain types of cancer.

Synthesis Methods

2-TBQ-4-COOH can be synthesized through a two-step process. The first step involves the reaction of 4-tert-butylphenol and 4-chlorobenzoyl chloride in aqueous sodium hydroxide to form 4-tert-butylphenyl 4-chlorobenzoylate. The second step involves the reaction of this intermediate with dimethyl sulfate in the presence of sodium hydroxide to yield 2-TBQ-4-COOH. This method of synthesis has been demonstrated to be efficient and cost-effective.

properties

IUPAC Name

2-(4-tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-13-10-14(2)20-17(11-13)18(21(24)25)12-19(23-20)15-6-8-16(9-7-15)22(3,4)5/h6-12H,1-5H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDVWLBSLJOYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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